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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Lumi4-Tb chelate, a high-performance

terbium cryptate, for its application in biological assays. Lumi4-Tb is a powerful tool in drug

discovery and basic research, primarily utilized as a donor fluorophore in Time-Resolved

Förster Resonance Energy Transfer (TR-FRET) assays. Its exceptional photophysical

properties, including a long luminescence lifetime and high quantum yield, enable the

development of highly sensitive and robust assays. This document details the quantitative

characteristics of Lumi4-Tb, provides step-by-step experimental protocols for its use, and

illustrates key concepts with diagrams.

Core Principles of Lumi4-Tb in TR-FRET
Lumi4-Tb's utility in biological assays stems from the principles of TR-FRET. In this

methodology, a donor fluorophore (Lumi4-Tb) and an acceptor fluorophore are attached to two

interacting biomolecules. When these molecules are in close proximity (typically within 10

nanometers), excitation of the Lumi4-Tb donor by a light source (e.g., a flash lamp or laser)

results in non-radiative energy transfer to the acceptor. The acceptor then emits light at its

specific wavelength.

The key advantage of using a lanthanide chelate like Lumi4-Tb is its long luminescence lifetime

(in the millisecond range), which is significantly longer than the lifetime of background

fluorescence (nanoseconds). By introducing a time delay between the excitation pulse and the
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detection of the fluorescent signal, the short-lived background fluorescence is allowed to decay,

resulting in a measurement with a very high signal-to-noise ratio.[1][2]

Quantitative Data Presentation
The photophysical and physicochemical properties of Lumi4-Tb are critical for designing and

interpreting biological assays. The following tables summarize the key quantitative data for

Lumi4-Tb.

Property Value References

Excitation Maximum ~340 - 365 nm [3]

Emission Peaks 490, 545, 585, and 620 nm [1]

Luminescence Lifetime (τ) ~2.3 - 2.7 ms [3]

Quantum Yield (Φ) 0.59 [3]

Molar Extinction Coefficient (ε) ~26,000 M⁻¹cm⁻¹ at 354 nm [3]

Molecular Weight

(unconjugated)
Varies by derivative

Solubility Water-soluble [4]

Stability
High stability in biological

buffers
[4]

Photostability Resistant to photobleaching [3]

Table 1: Photophysical Properties of Lumi4-Tb Chelate. This table summarizes the key spectral

and lifetime characteristics of the Lumi4-Tb donor fluorophore.
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Acceptor
Fluorophore Class

Excitation Range
(nm)

Emission Maximum
(nm)

Compatible with
Lumi4-Tb

Green (e.g.,

Fluorescein, GFP)
450 - 495 ~520 Yes

Red (e.g., Cy5, d2,

Alexa Fluor 647)
600 - 650 ~665 Yes

Table 2: Common TR-FRET Acceptors for Lumi4-Tb. This table lists common acceptor

fluorophores that are spectrally compatible with the emission of Lumi4-Tb for TR-FRET assays.

[1]

Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Lumi4-Tb-based

assays. The following sections provide protocols for common applications.

Protocol 1: Labeling of SNAP-tag Fusion Proteins with
Lumi4-Tb
This protocol describes the covalent labeling of a SNAP-tag fusion protein expressed on the

surface of living cells.

Materials:

Cells expressing the SNAP-tag fusion protein of interest

Tag-lite™ SNAP-Lumi4-Tb labeling reagent (e.g., from Revvity)[5]

Tag-lite™ labeling medium

Phosphate-buffered saline (PBS)

Cell culture medium

384-well white microplates
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Procedure:

Cell Preparation: Culture cells expressing the SNAP-tag fusion protein to the desired

confluency in a suitable culture vessel.

Labeling Solution Preparation: Prepare a 100 nM working solution of Tag-lite™ SNAP-Lumi4-

Tb in pre-warmed Tag-lite™ labeling medium.

Cell Labeling:

Remove the cell culture medium from the cells.

Wash the cells once with pre-warmed PBS.

Add the SNAP-Lumi4-Tb labeling solution to the cells.

Incubate for 1 hour at 37°C in a 5% CO₂ incubator.

Washing:

Remove the labeling solution.

Wash the cells three times with Tag-lite™ labeling medium to remove any unbound Lumi4-

Tb.

Cell Harvesting and Dispensing:

Detach the cells using a non-enzymatic cell dissociation buffer.

Resuspend the cells in an appropriate assay buffer.

Count the cells and adjust the concentration as required for the specific assay.

Dispense the labeled cells into a 384-well white microplate.

Assay Performance: Proceed with the specific TR-FRET assay (e.g., ligand binding, protein-

protein interaction).
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Protocol 2: Labeling of HaloTag® Fusion Proteins with
Lumi4-Tb
This protocol outlines the labeling of a HaloTag® fusion protein in living cells.

Materials:

Cells expressing the HaloTag® fusion protein of interest

HaloTag®-Lumi4-Tb labeling reagent

Anhydrous DMSO or DMF

Cell culture medium or live-cell imaging medium

PBS

Procedure:

Stock Solution Preparation: Dissolve the HaloTag®-Lumi4-Tb reagent in anhydrous DMSO

or DMF to prepare a 1 mM stock solution.

Staining Solution Preparation: Dilute the stock solution in pre-warmed cell culture medium or

live-cell imaging medium to a final concentration of 0.1 to 0.5 µM.

Cell Labeling:

Remove the existing cell culture medium.

Wash the cells once with pre-warmed live-cell imaging medium.

Add the staining solution to the cells.

Incubate for 30 minutes under optimal cell growth conditions (37°C, 5% CO₂).

Washing:

Remove the staining solution.
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Wash the cells three times with pre-warmed live-cell imaging medium for 5 minutes each

to remove unbound label.

Assay Performance: The labeled cells are now ready for imaging or other downstream TR-

FRET applications.

Protocol 3: Direct Antibody Conjugation with Lumi4-Tb
NHS Ester
This protocol provides a general procedure for conjugating Lumi4-Tb N-hydroxysuccinimide

(NHS) ester to an antibody. The NHS ester reacts with primary amines on the antibody,

primarily on lysine residues.

Materials:

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

Lumi4-Tb NHS ester

Anhydrous DMSO or DMF

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for

purification

Procedure:

Antibody Preparation:

Buffer exchange the antibody into the reaction buffer (pH 8.3-8.5). Ensure the antibody

concentration is between 1-10 mg/mL.

Lumi4-Tb NHS Ester Solution Preparation:
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Shortly before use, dissolve the Lumi4-Tb NHS ester in anhydrous DMSO or DMF to a

concentration of 10 mg/mL.

Conjugation Reaction:

Add a 10-20 fold molar excess of the dissolved Lumi4-Tb NHS ester to the antibody

solution.

Mix gently and incubate for 1-2 hours at room temperature, protected from light.

Quenching:

Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by

consuming unreacted NHS ester.

Incubate for 30 minutes at room temperature.

Purification:

Separate the Lumi4-Tb-conjugated antibody from unreacted label and byproducts using a

size-exclusion chromatography column or dialysis against PBS.

Characterization:

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for protein) and ~340 nm (for Lumi4-Tb).

Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key

workflows and signaling pathways relevant to the application of Lumi4-Tb.
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Caption: General workflow for a Lumi4-Tb based TR-FRET assay.
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Caption: GPCR dimerization assay using Lumi4-Tb TR-FRET.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Lumi4-Tb Chelate in Biological Assays: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15547748#understanding-the-lumi4-tb-chelate-in-
biological-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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